N-(2,4-dimethylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide
CAS No.: 1243007-39-7
Cat. No.: VC5076753
Molecular Formula: C25H21N5O3S
Molecular Weight: 471.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1243007-39-7 |
|---|---|
| Molecular Formula | C25H21N5O3S |
| Molecular Weight | 471.54 |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C25H21N5O3S/c1-14-9-10-18(15(2)11-14)27-19(31)12-30-13-26-24-20(25(30)32)16(3)21(34-24)23-28-22(29-33-23)17-7-5-4-6-8-17/h4-11,13H,12H2,1-3H3,(H,27,31) |
| Standard InChI Key | FDVWPEKINKTBPS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5)C)C |
Introduction
Structural Overview
The compound can be broken down into the following key structural components:
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Thieno[2,3-d]pyrimidine core: A bicyclic heterocyclic system containing sulfur and nitrogen atoms.
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1,2,4-Oxadiazole substituent: A five-membered heterocycle containing oxygen and nitrogen atoms.
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Acetamide group: A functional group containing a carbonyl and an amine (-CONH).
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Phenyl and methyl groups: These provide additional hydrophobicity and steric effects.
This combination of heterocyclic systems and functional groups suggests that the compound may possess unique physicochemical properties and potential biological activity.
Synthesis Pathways
While specific synthesis details for this compound are unavailable in the provided sources, general synthetic strategies for similar compounds involve:
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Formation of the thieno[2,3-d]pyrimidine core:
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Cyclization reactions involving thiophene derivatives and urea or guanidine compounds under acidic or basic conditions.
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Introduction of the oxadiazole ring:
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Reaction of hydrazides with carboxylic acids or their derivatives (e.g., esters or acid chlorides) in the presence of dehydrating agents like phosphorus oxychloride (POCl₃).
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Attachment of the acetamide group:
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Nucleophilic substitution reactions involving acyl chlorides or anhydrides with amines.
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Final coupling with the dimethylphenyl group:
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Achieved through amide bond formation using coupling agents like carbodiimides (e.g., DCC or EDC).
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Analytical Data
Compounds like this are typically characterized using advanced spectroscopic and crystallographic techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups through characteristic absorption bands (e.g., C=O stretching for amides).
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X-ray Crystallography: For detailed structural elucidation.
Potential Applications
Compounds with similar structures have been studied for various applications due to their unique chemical properties:
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Pharmaceuticals:
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The thieno[2,3-d]pyrimidine core is known for its role in anticancer, antimicrobial, and anti-inflammatory agents.
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Oxadiazole derivatives often exhibit biological activities such as enzyme inhibition or receptor modulation.
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Material Science:
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Heterocyclic compounds with electron-rich systems are explored for use in organic electronics or as ligands in coordination chemistry.
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Agricultural Chemistry:
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Such structures may serve as precursors for pesticides or herbicides due to their ability to interact with biological targets.
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Hypothetical Biological Activity
Given its structural features, this compound might interact with biological macromolecules like enzymes or receptors through:
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Hydrogen bonding (via amide and oxadiazole groups).
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π–π stacking interactions (from aromatic rings).
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Hydrophobic interactions (from methyl and phenyl groups).
Molecular docking studies could predict its binding affinity to specific targets such as kinases or microbial enzymes.
Challenges and Future Directions
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Synthesis Optimization:
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Developing efficient, high-yield pathways with minimal byproducts is crucial for practical applications.
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Biological Testing:
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In vitro and in vivo studies are necessary to evaluate pharmacological properties.
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Structure–Activity Relationship (SAR) Studies:
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Modifying substituents on the core structure could fine-tune activity and selectivity.
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